![molecular formula C13H15N3O B1362191 4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 4875-48-3](/img/structure/B1362191.png)

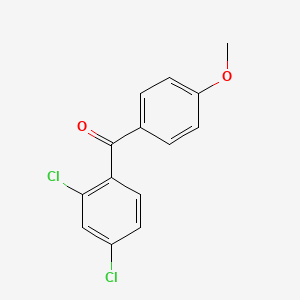

4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

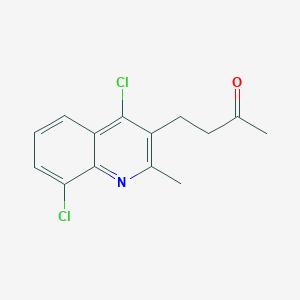

4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, also known as 3-MOP, is a synthetic compound with a wide range of applications in scientific research. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been used in laboratory experiments to investigate the mechanisms of action of COX-2 inhibitors. 3-MOP has been found to have a variety of biochemical and physiological effects, and has been used to study the effects of COX-2 inhibition on inflammation and cancer.

Applications De Recherche Scientifique

Neuroprotective Applications

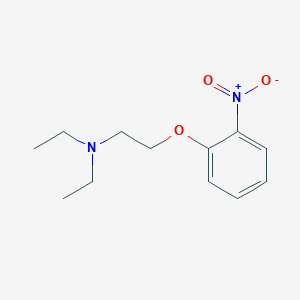

This compound has shown potential as a neuroprotective agent . It may be used in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The neuroprotective properties are attributed to the inhibition of endoplasmic reticulum stress and the NF-kB inflammatory pathway, which are crucial in neuronal cell survival .

Anti-neuroinflammatory Properties

The anti-neuroinflammatory activity of this compound is significant, especially in the context of human microglia cells. It can inhibit the production of nitric oxide and tumor necrosis factor-α, which are key mediators of inflammation in the nervous system .

Antiproliferative Activity

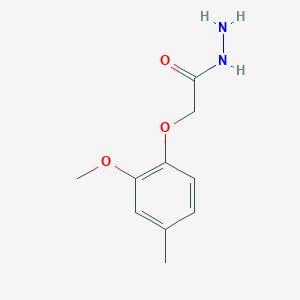

Research suggests that derivatives of this compound can exhibit antiproliferative activity against various cancer cell lines. This activity is crucial for the development of new cancer treatments, as it can potentially inhibit the growth and proliferation of cancer cells .

Apoptosis Induction

The compound has been found to induce apoptosis in cancer cells by activating caspase 9 and inducing poly (ADP-ribose) polymerase 1 cleavage. This mechanism is vital for eliminating cancer cells and preventing tumor growth .

pH Sensing

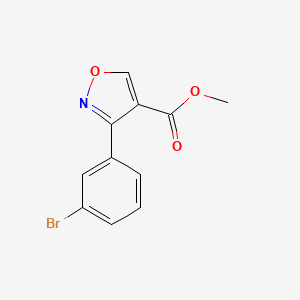

A derivative of this compound, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine, has been identified as a potent pH indicator . It enables both fluorescence intensity-based and ratiometric pH sensing, which is useful in various biochemical and medical applications .

Fluorescence Properties

The fluorescence properties of this compound make it suitable for use as a fluorescent marker in biological imaging. This can help in tracking and observing biological processes in real-time .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of novel triazole-pyrimidine hybrids. These hybrids have diverse applications, including their use as neuroprotective and anti-neuroinflammatory agents .

Molecular Docking Studies

Molecular docking studies have shown that this compound and its derivatives have favorable interactions with active residues of proteins like ATF4 and NF-kB. This suggests potential applications in drug design and discovery .

Mécanisme D'action

Target of Action

The primary target of 4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to the formation of a blood clot .

Mode of Action

This compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, thereby preventing it from catalyzing the conversion of prothrombin to thrombin . This inhibition is competitive, meaning the compound and the substrate (prothrombin) compete for the same active site on the enzyme .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, specifically the prothrombinase complex . This complex is responsible for the conversion of prothrombin to thrombin, a key step in blood clot formation . Therefore, the inhibition of FXa leads to a reduction in thrombin generation, indirectly affecting platelet aggregation .

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa .

Result of Action

The inhibition of FXa and the subsequent reduction in thrombin generation result in an antithrombotic effect . This means the compound can prevent the formation of blood clots, making it potentially useful in the prevention and treatment of various thromboembolic diseases .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s fluorescence properties . Moreover, the compound’s action, efficacy, and stability can also be influenced by factors such as temperature, presence of other substances, and the specific physiological conditions of the individual .

Propriétés

IUPAC Name |

4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-17-10-4-2-3-9(7-10)12-13-11(5-6-14-12)15-8-16-13/h2-4,7-8,12,14H,5-6H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHYLSHVAOVOEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2C3=C(CCN2)NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201170280 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-4-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201170280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |

CAS RN |

4875-48-3 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-4-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4875-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro-4-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201170280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1362112.png)

![1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one](/img/structure/B1362113.png)

![Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-](/img/structure/B1362116.png)

![Methyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1362130.png)

![Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate](/img/structure/B1362145.png)